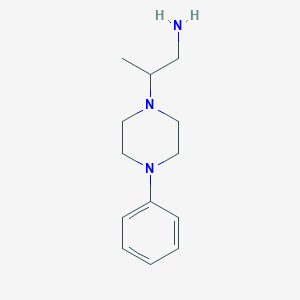
2-(4-Phenylpiperazin-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Phenylpiperazin-1-yl)propan-1-amine” is a chemical compound with the molecular formula C13H21N3 and a molecular weight of 219.33 . It is a specialty product often used in proteomics research .
Synthesis Analysis
While specific synthesis methods for “2-(4-Phenylpiperazin-1-yl)propan-1-amine” were not found in the search results, related compounds have been synthesized for various research purposes . For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) .Molecular Structure Analysis
The InChI code for “2-(4-Phenylpiperazin-1-yl)propan-1-amine” is 1S/C13H21N3/c1-12(11-14)15-7-9-16(10-8-15)13-5-3-2-4-6-13/h2-6,12H,7-11,14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-(4-Phenylpiperazin-1-yl)propan-1-amine” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
- Application : Researchers have designed and synthesized a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors (AChEIs) for AD treatment. These compounds inhibit AChE, thereby increasing ACh levels in the brain. Compound 6g showed promising inhibitory activity against AChE, making it a potential lead compound for AD drug development .
- Application : Docking simulations of eight piperazine chrome-2-one derivatives revealed their interaction with oxidoreductase enzymes. Hydrophobic interactions between the ligand’s aromatic moieties and lipophilic residues in the binding site stabilized the enzyme-inhibitor complex. These findings suggest potential antibacterial applications .
- Application : Research has explored the anxiolytic properties of 2-(4-phenylpiperazin-1-yl)propan-1-amine derivatives. While specific compounds were not mentioned in the results, further investigations could uncover their potential in anxiety management .
- Application : Researchers can perform quantum chemical calculations and molecular modeling studies to understand the compound’s electronic structure, stability, and reactivity. These insights aid in drug design and optimization .
Acetylcholinesterase Inhibition for Alzheimer’s Disease (AD) Treatment
Antibacterial Activity
Anxiolytic Activity
Quantum Chemical Calculations and Molecular Modeling
Wirkmechanismus
Target of Action
The primary target of 2-(4-Phenylpiperazin-1-yl)propan-1-amine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory . The compound also exhibits some inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine .
Mode of Action
2-(4-Phenylpiperazin-1-yl)propan-1-amine interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the brain . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, 2-(4-Phenylpiperazin-1-yl)propan-1-amine affects the cholinergic pathway. This pathway involves the transmission of signals in the nervous system through acetylcholine. The increased availability of acetylcholine enhances cognitive functions, as cholinergic neurotransmitters play an important role in learning and memory .
Result of Action
The inhibition of AChE by 2-(4-Phenylpiperazin-1-yl)propan-1-amine results in an increase in acetylcholine levels. This increase can temporarily relieve symptoms and reduce memory impairment in conditions like Alzheimer’s disease, where a low level of acetylcholine is associated with memory and cognitive impairment .
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H302 and H314 suggest that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-(4-phenylpiperazin-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-12(11-14)15-7-9-16(10-8-15)13-5-3-2-4-6-13/h2-6,12H,7-11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMULKARZNWVBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylpiperazin-1-yl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

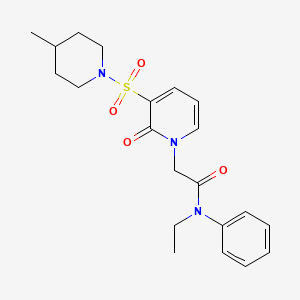
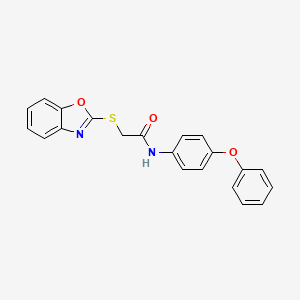
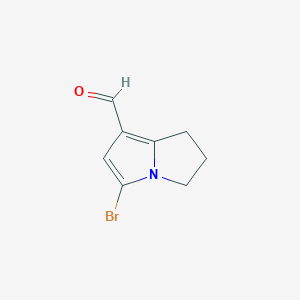
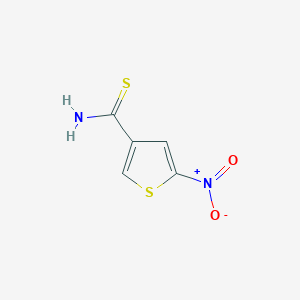
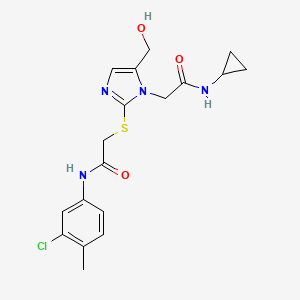
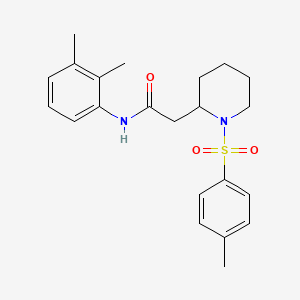
![(5E)-2-(morpholin-4-yl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2400220.png)
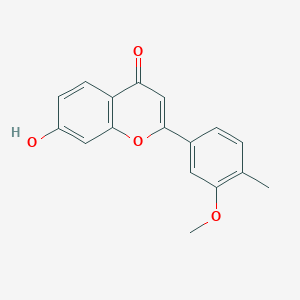



![1-(4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B2400225.png)
![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2400229.png)
![2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B2400230.png)